molecular formula C21H19NO4 B2636664 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid CAS No. 2470437-08-0

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid

Cat. No. B2636664
M. Wt: 349.386
InChI Key: YRKWYMSMTHXZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety attached to a methoxycarbonyl group, which is further attached to an amino group. This amino group is connected to a cyclobutanecarboxylic acid moiety .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry environment at 2-8°C. Its molecular weight is 337.38 g/mol .

Scientific Research Applications

Synthesis of β-Peptides

  • A key application involves the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. The synthesis process described by Šebesta and Seebach (2003) demonstrates the diastereoselective amidomethylation leading to high yields and diastereoselectivities of >90%. This method is notable for its suitability in large-scale preparation, underscoring its utility in peptide synthesis (R. Šebesta & D. Seebach, 2003).

Self-Assembled Structures from Amino Acids

  • The self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids have been explored under various conditions. Gour et al. (2021) studied compounds like Fmoc-Ala-OH, which shows flower-like self-assembled structures. This research contributes to understanding how modified amino acids can form novel self-assembled architectures, which could be manipulated for desired functions (Nidhi Gour et al., 2021).

Enzyme-Activated Surfactants for Nanotube Dispersion

  • Enzymatically activated CNT surfactants based on N-fluorenyl-9-methoxycarbonyl-protected amino acids create homogeneous aqueous nanotube dispersions on-demand. This innovative application by Cousins et al. (2009) showcases the potential of these compounds in nanotechnology, particularly in creating stable dispersions of carbon nanotubes under physiological conditions (B. Cousins et al., 2009).

Fluorescent Labeling Reagents

  • The compound's derivative, as part of a novel fluorophore with strong fluorescence in a wide pH range, has been applied in biomedical analysis. Hirano et al. (2004) developed a fluorescent labeling reagent for carboxylic acids, demonstrating its utility in sensitive and efficient chromatographic determination (Junzo Hirano et al., 2004).

Synthesis of Oligomers from Neuraminic Acid Analogues

  • The preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids for solid-phase synthesis of oligomers showcases the versatility of this compound in synthesizing complex biomolecules. Gregar and Gervay-Hague (2004) described efficient synthesis methods for oligomers, highlighting the compound's role in advancing glycoscience (Travis Q. Gregar & J. Gervay-Hague, 2004).

Safety And Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylidenecyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13-10-21(11-13,19(23)24)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,1,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKWYMSMTHXZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.